Cas no 1242339-82-7 (2-BROMO-4-CHLORO-5-FLUOROTOLUENE)

2-Bromo-4-chloro-5-fluorotoluene is a halogenated aromatic compound with the molecular formula C₇H₅BrClF. This derivative of toluene features bromine, chlorine, and fluorine substituents at the 2, 4, and 5 positions, respectively, making it a versatile intermediate in organic synthesis. Its multi-halogenated structure enables selective functionalization, particularly in pharmaceutical and agrochemical applications. The compound's stability and well-defined reactivity profile facilitate its use in cross-coupling reactions, nucleophilic substitutions, and other transformations. High purity grades ensure consistent performance in research and industrial processes. Its distinct substitution pattern also makes it valuable in the development of specialty chemicals and advanced materials.
2-BROMO-4-CHLORO-5-FLUOROTOLUENE structure
1242339-82-7 structure
Product Name:2-BROMO-4-CHLORO-5-FLUOROTOLUENE
CAS No:1242339-82-7
MF:C7H5BrClF
MW:223.470003843307
MDL:MFCD16817676
CID:4580115
PubChem ID:50998623
Update Time:2025-05-19

2-BROMO-4-CHLORO-5-FLUOROTOLUENE Chemical and Physical Properties

Names and Identifiers

    • 2-BROMO-4-CHLORO-5-FLUOROTOLUENE
    • Benzene, 1-bromo-5-chloro-4-fluoro-2-methyl-
    • 1-Bromo-5-chloro-4-fluoro-2-methylbenzene
    • MDL: MFCD16817676
    • Inchi: 1S/C7H5BrClF/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
    • InChI Key: QFIDNOZNUSQTAE-UHFFFAOYSA-N
    • SMILES: C1(Br)=CC(Cl)=C(F)C=C1C

Computed Properties

  • Exact Mass: 221.92472g/mol
  • Monoisotopic Mass: 221.92472g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 120
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 0Ų

2-BROMO-4-CHLORO-5-FLUOROTOLUENE Pricemore >>

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Additional information on 2-BROMO-4-CHLORO-5-FLUOROTOLUENE

Introduction to 2-BROMO-4-CHLORO-5-FLUOROTOLUENE (CAS No. 1242339-82-7)

2-Bromo-4-chloro-5-fluorotoluene, identified by the chemical abstracts service number 1242339-82-7, is a halogenated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its bromine, chlorine, and fluorine substituents on a toluene backbone, exhibits unique chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of multiple halogen atoms enhances its reactivity, enabling diverse functionalization strategies that are crucial for developing novel molecular architectures.

The structural configuration of 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) imparts distinct electronic and steric effects, which are leveraged in various synthetic pathways. The bromine atom at the 2-position is particularly susceptible to nucleophilic substitution reactions, while the chlorine and fluorine atoms at the 4- and 5-positions introduce electron-withdrawing capabilities that influence the compound's overall reactivity. These features make it an attractive building block for constructing more complex molecules, including biologically active compounds.

In recent years, 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) has been extensively studied for its potential applications in medicinal chemistry. Researchers have utilized this compound as a precursor in the synthesis of fluorinated heterocycles, which are known for their enhanced metabolic stability and improved pharmacokinetic profiles. The fluorine atom, in particular, plays a critical role in modulating drug-like properties such as lipophilicity and binding affinity to biological targets.

One of the most compelling aspects of 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) is its versatility in cross-coupling reactions. The halogenated aromatic ring serves as an ideal substrate for palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. These transformations allow for the introduction of diverse functional groups at specific positions on the aromatic core, enabling the construction of complex scaffolds with tailored biological activities. For instance, recent studies have demonstrated its utility in generating novel kinase inhibitors and antiviral agents.

The pharmaceutical industry has shown particular interest in fluorinated aromatic compounds due to their favorable pharmacological properties. 2-Bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) fits well within this trend, as it can be readily modified to produce molecules with enhanced bioavailability and reduced toxicity. Functionalization at the 2-, 4-, or 5-position allows for fine-tuning of electronic distributions, which can significantly impact receptor binding and metabolic fate.

Advances in computational chemistry have further facilitated the exploration of 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) as a synthetic intermediate. Molecular modeling studies have revealed insights into its reactivity patterns and predicted regioselectivity in various transformations. These computational approaches complement experimental efforts by providing rapid screening of potential reaction pathways and optimizing reaction conditions.

In agrochemical research, 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) has been employed in the development of novel pesticides and herbicides. The halogenated aromatic core contributes to the compound's bioactivity by enhancing its interaction with biological targets in pests and weeds. Additionally, the presence of fluorine improves environmental stability, reducing degradation rates and extending the efficacy of these agrochemicals.

The synthesis of 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) typically involves multi-step organic transformations starting from commercially available precursors such as toluene derivatives. Key steps often include halogenation reactions followed by selective functional group interconversions. Recent methodologies have focused on improving yields and reducing byproduct formation through catalytic processes and green chemistry principles.

Industrial-scale production of 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) requires careful optimization to ensure cost-effectiveness and sustainability. Process chemists are exploring continuous flow reactors and solvent-free conditions to enhance efficiency while minimizing environmental impact. These innovations align with global trends toward greener chemical manufacturing practices.

The regulatory landscape for halogenated aromatic compounds like 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) is evolving to address concerns regarding environmental persistence and bioaccumulation. Manufacturers must navigate stringent guidelines to ensure compliance while maintaining high-quality products for research and commercial applications.

Future research directions for 2-bromo-4-chloro-5-fluorotoluene (CAS No. 1242339-82-7) include exploring new synthetic routes and expanding its utility in drug discovery programs. Collaborative efforts between academia and industry are expected to drive innovation in this area, leading to the development of next-generation therapeutics with improved efficacy and safety profiles.

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